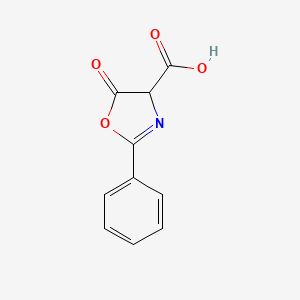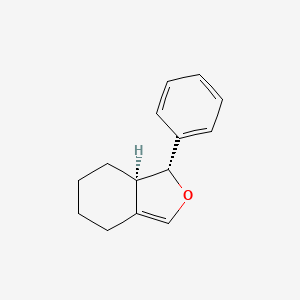
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is a chemical compound with a unique structure that includes a hexahydroisobenzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for the treatment of various diseases.
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
Retronecine: A pyrrolizidine alkaloid with a similar ring structure.
Grundmann’s ketone: Known for its antibacterial action against Helicobacter pylori.
Uniqueness
(1R,7AR)-1-phenyl-1,4,5,6,7,7a-hexahydroisobenzofuran is unique due to its specific phenyl substitution and hexahydroisobenzofuran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(1R,7aR)-1-phenyl-1,4,5,6,7,7a-hexahydro-2-benzofuran |
InChI |
InChI=1S/C14H16O/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-14/h1-3,6-7,10,13-14H,4-5,8-9H2/t13-,14+/m1/s1 |
Clave InChI |
OZEIXYZJNKWDTE-KGLIPLIRSA-N |
SMILES isomérico |
C1CCC2=CO[C@H]([C@@H]2C1)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2=COC(C2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


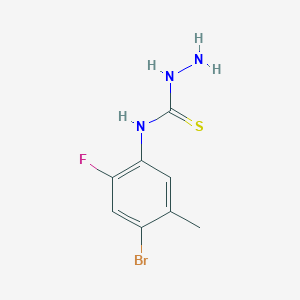
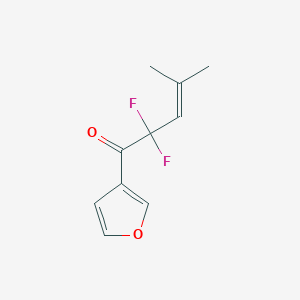
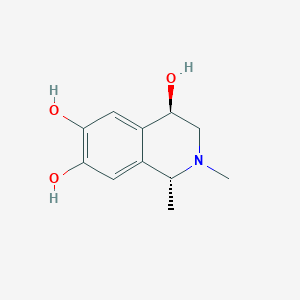
![[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B12854177.png)
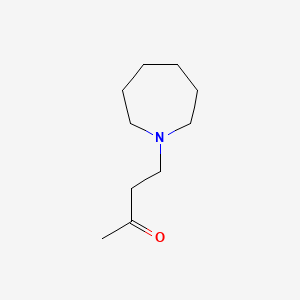
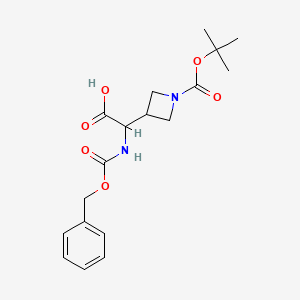
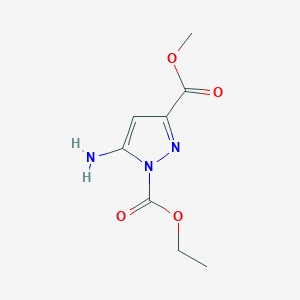
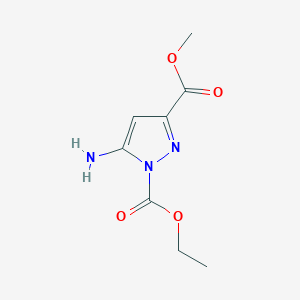
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)
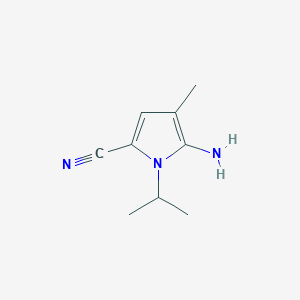
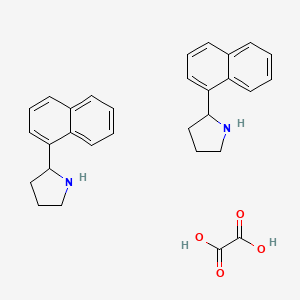
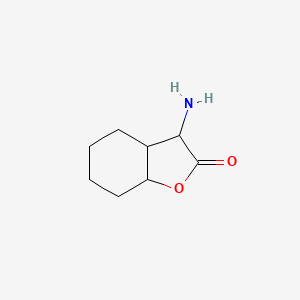
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
